molecular formula C10H12BrNO2S B7975903 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide

Cat. No.: B7975903
M. Wt: 290.18 g/mol
InChI Key: OBULXGPNUQOMOX-UHFFFAOYSA-N
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Description

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H12BrNO2S It is characterized by the presence of a bromine atom, a methylcyclopropyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 1-methylcyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activity, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological targets, while the bromine atom and methylcyclopropyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide: This compound is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties.

    3-bromo-N-(cyclopropyl)benzene-1-sulfonamide: Similar to the target compound but lacks the methyl group on the cyclopropyl ring, resulting in different reactivity and biological activity.

    3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group, making it more reactive and suitable for different synthetic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the methylcyclopropyl group differentiates it from other sulfonamide derivatives, influencing its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

3-bromo-N-(1-methylcyclopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-10(5-6-10)12-15(13,14)9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULXGPNUQOMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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